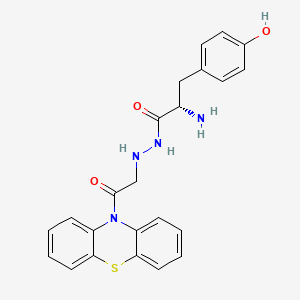
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a novel compound that integrates the structural features of L-Tyrosine and phenothiazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the following steps:
Formation of the hydrazide intermediate: L-Tyrosine is first converted to its hydrazide form through a reaction with hydrazine hydrate under reflux conditions.
Coupling with phenothiazine derivative: The hydrazide intermediate is then reacted with a phenothiazine derivative, such as 2-chloro-10H-phenothiazine, in the presence of a base like sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with cellular targets, leading to the inhibition of cancer cell proliferation and the scavenging of free radicals. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes, while the L-Tyrosine component contributes to antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with anticancer and antioxidant properties.
Phenoxazine derivatives: Compounds like actinomycin D, which also exhibit anticancer activity.
Benzo[d]thiazole-2-thiol derivatives: Known for their antimicrobial and quorum sensing inhibitory activities.
Uniqueness
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its dual functionality, combining the biological activities of both L-Tyrosine and phenothiazine. This dual functionality enhances its potential as a therapeutic agent, particularly in the fields of oncology and antioxidative therapy .
Properties
CAS No. |
84409-82-5 |
|---|---|
Molecular Formula |
C23H22N4O3S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide |
InChI |
InChI=1S/C23H22N4O3S/c24-17(13-15-9-11-16(28)12-10-15)23(30)26-25-14-22(29)27-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)27/h1-12,17,25,28H,13-14,24H2,(H,26,30)/t17-/m0/s1 |
InChI Key |
NIWKECRHQFGUJW-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















